molecular formula C18H17ClN4O3 B423065 2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE

2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B423065
M. Wt: 372.8g/mol
InChI Key: MWVDWQWOADSIBT-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Synthesis of the Benzimidazole Derivative: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole.

    Condensation Reaction: The final step involves the condensation of the chlorophenoxyacetic acid derivative with the benzimidazole derivative in the presence of a dehydrating agent such as phosphorus oxychloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzimidazole moiety, potentially forming alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced alcohol derivatives, and various substituted chlorophenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler compound with similar structural features but lacking the benzimidazole moiety.

    1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone: Another compound with a chlorophenoxy group but different functional groups and applications.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide lies in its combination of the chlorophenoxy and benzimidazole moieties. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN4O3/c1-22-15-8-3-12(9-16(15)23(2)18(22)25)10-20-21-17(24)11-26-14-6-4-13(19)5-7-14/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+

InChI Key

MWVDWQWOADSIBT-KEBDBYFISA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C

Origin of Product

United States

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